molecular formula C17H15N3O2S B2828669 4-((2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile CAS No. 2309346-81-2

4-((2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile

Cat. No. B2828669
CAS RN: 2309346-81-2
M. Wt: 325.39
InChI Key: LLDSUAZVOKABRN-UHFFFAOYSA-N
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Description

4-((2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C17H15N3O2S and its molecular weight is 325.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

Pharmacokinetics and metabolism studies are crucial for understanding how drugs are processed in the body, which can be directly relevant to the research applications of complex compounds. For example, the study of "Disposition and Metabolism of GSK2251052 in Humans: A Novel Boron-Containing Antibiotic" provides an exhaustive examination of how a novel antibiotic is absorbed, distributed, metabolized, and excreted in humans. Similarly, research into compounds like "4-((2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile" would involve detailed pharmacokinetic studies to ascertain their efficacy and safety profiles.

Imaging Studies

Compounds with specific binding properties are often explored for their potential as imaging agents in medical diagnostics. For instance, "A human PET study of [11C]HMS011, a potential radioligand for AMPA receptors" highlights how novel compounds can be used in Positron Emission Tomography (PET) imaging to study brain receptors. Such applications could be envisioned for the compound if it exhibits unique binding characteristics that can be visualized through imaging techniques.

Environmental Health Research

Research into the environmental and health impacts of chemical compounds is another significant area. Studies like "Environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children: a cross sectional study." delve into how exposure to certain chemicals affects human health, particularly in vulnerable populations. Understanding the environmental persistence, bioaccumulation potential, and toxicity of new compounds, including the one of interest, is vital for assessing their safety and ecological impact.

Mechanism of Action

Target of Action

Similar compounds have been known to interact withNitric oxide synthase, endothelial . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its target and exerts its effects . .

properties

IUPAC Name

4-[(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-2-8-19-16(21)15-14(7-9-23-15)20(17(19)22)11-13-5-3-12(10-18)4-6-13/h3-7,9H,2,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDSUAZVOKABRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.